Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC12164390
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO3 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |
| Standard InChI Key | RIHBAFYOPAVGKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a four-membered azetidine ring substituted at the 3-position with a chloroacetyl group () and at the 1-position with a tert-butoxycarbonyl (Boc) protective group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic reactions . The chloroacetyl moiety introduces electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions critical for derivatization.
Key Structural Features:
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Azetidine Ring: A saturated four-membered ring with inherent ring strain, contributing to reactivity.
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Chloroacetyl Group: A chlorine atom adjacent to a ketone, facilitating alkylation or acylation reactions.
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Boc Protection: The tert-butyl carbamate group prevents unwanted side reactions at the azetidine nitrogen .
Table 1: Molecular Identifiers
Synthesis and Optimization Strategies
Conventional Synthesis Route
The most widely documented method involves reacting azetidine derivatives with chloroacetyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. This one-step protocol minimizes side reactions like hydrolysis of the chloroacetyl chloride:
Key Steps:
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Protection: Introducing the Boc group to azetidine via di-tert-butyl dicarbonate .
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Acylation: Reacting Boc-protected azetidine with chloroacetyl chloride.
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Purification: Column chromatography or recrystallization to isolate the product.
Patent-Based Improvements
A 2018 Chinese patent (CN111362852A) describes an alternative route for synthesizing related azetidinones, emphasizing solvent efficiency and yield optimization . While focusing on 1-tert-butyloxycarbonyl-3-azetidinone, the methodology informs best practices for analogous compounds:
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Solvent Selection: Replacing dioxane and dimethyl sulfoxide (DMSO) with methylene chloride reduces environmental impact .
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Catalysis: Using triethylamine as a base achieves 91% yield in the acylation step .
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Impurity Control: Strict temperature control (10–40°C) minimizes byproducts .
Table 2: Synthesis Comparison
| Parameter | Conventional Method | Patent Method |
|---|---|---|
| Solvent | Dioxane/DMSO | Methylene chloride |
| Base | Triethylamine | Triethylamine |
| Yield | 70–80% | 91% |
| Purity | Moderate (requires chromatography) | High (direct crystallization) |
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The compound’s dual functionality—a protected amine and a reactive chloroacetyl group—makes it a linchpin in synthesizing bioactive molecules:
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Anticancer Agents: Chloroacetyl groups participate in Michael additions with thiol-containing drugs.
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Antibiotics: Azetidine rings are incorporated into β-lactam analogs to combat resistance.
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Kinase Inhibitors: The Boc group is cleaved in situ to generate free amines for scaffold diversification .
Case Study: Analog Derivatization
A structurally related compound, tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, demonstrates the impact of substituent positioning. Compared to the 3-substituted isomer, the 2-substituted variant exhibits:
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Enhanced Reactivity: Faster alkylation rates due to reduced steric hindrance.
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Divergent Biological Activity: Improved binding to serine proteases in preclinical assays.
Comparative Analysis with Structural Analogs
Positional Isomerism
The placement of the chloroacetyl group on the azetidine ring (2- vs. 3-position) profoundly influences chemical behavior:
Table 3: Isomer Comparison
| Property | 3-Substituted Isomer | 2-Substituted Isomer |
|---|---|---|
| Synthesis Yield | 70–80% | 65–75% |
| Melting Point | Not reported | 82–85°C |
| Reactivity with EtSH |
Future Research Directions
Process Optimization
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Green Chemistry: Replacing dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .
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Flow Chemistry: Continuous synthesis to enhance yield and reduce reaction times.
Biological Evaluation
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Target Identification: Screening against kinase libraries to uncover lead compounds .
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Toxicology Studies: Assessing metabolite formation and off-target effects.
Computational Modeling
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